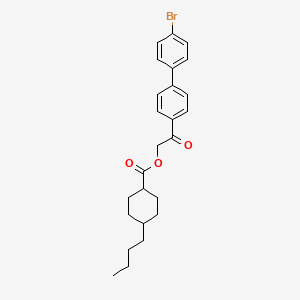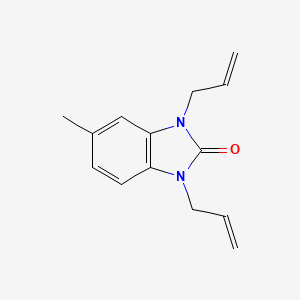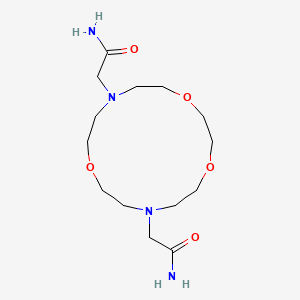![molecular formula C19H17Cl2N2+ B11711888 1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium is a synthetic compound known for its unique chemical structure and potential applications in various fields This compound is characterized by the presence of a pyrrolo[1,2-a]imidazole core, substituted with a 2,4-dichlorophenylmethyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium typically involves the following steps:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,4-Dichlorophenylmethyl Group: This step involves the reaction of the pyrrolo[1,2-a]imidazole core with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Phenyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dichlorophenylmethyl groups, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl and dichlorophenylmethyl derivatives.
科学的研究の応用
1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
類似化合物との比較
1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium can be compared with similar compounds such as:
Miconazole: An antifungal agent with a similar imidazole core but different substituents.
Econazole: Another antifungal agent with structural similarities but distinct functional groups.
Clotrimazole: A widely used antifungal with a related imidazole structure.
Uniqueness: The uniqueness of 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium lies in its specific substitution pattern and the resulting chemical reactivity and potential applications. Its combination of a pyrrolo[1,2-a]imidazole core with 2,4-dichlorophenylmethyl and phenyl groups distinguishes it from other similar compounds.
特性
分子式 |
C19H17Cl2N2+ |
|---|---|
分子量 |
344.3 g/mol |
IUPAC名 |
1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium |
InChI |
InChI=1S/C19H17Cl2N2/c20-16-9-8-15(17(21)11-16)12-22-13-18(14-5-2-1-3-6-14)23-10-4-7-19(22)23/h1-3,5-6,8-9,11,13H,4,7,10,12H2/q+1 |
InChIキー |
PNVJNUXQAQDCHJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)



![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)

![5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B11711840.png)
![N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)





